![molecular formula C20H24F3N5O2S B2959617 1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2097938-14-0](/img/structure/B2959617.png)
1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a useful research compound. Its molecular formula is C20H24F3N5O2S and its molecular weight is 455.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including antibacterial, enzyme inhibitory, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperidine and piperazine moieties : Known for their diverse biological activities.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Pyridine sulfonyl group : Contributes to its pharmacological profile.
Antibacterial Activity
Recent studies have shown that piperazine derivatives exhibit significant antibacterial properties. For instance, compounds similar to the one demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The effectiveness was measured using Minimum Inhibitory Concentration (MIC) values, with some derivatives showing MIC values as low as 2.14 µM against specific strains .
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
1 | Salmonella typhi | 2.14 |
2 | Bacillus subtilis | 1.13 |
3 | Escherichia coli | 6.28 |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urea cycle disorders.
- Acetylcholinesterase Inhibition : The compound exhibited strong inhibitory activity, with IC50 values significantly lower than those of standard inhibitors. For example, certain derivatives showed IC50 values around 0.63 µM compared to a reference standard of 21.25 µM .
Enzyme | Compound | IC50 (µM) |
---|---|---|
Acetylcholinesterase | 7m | 0.63 |
Urease | 7o | 1.13 |
Pharmacokinetics
The pharmacokinetic profile of piperazine derivatives often indicates favorable absorption and distribution characteristics. Studies suggest that the introduction of a trifluoromethyl group enhances the bioavailability of these compounds, leading to prolonged action in vivo .
Study on Piperazine Derivatives
A study focused on the synthesis and biological evaluation of various piperazine derivatives found that those containing the pyridine sulfonyl moiety exhibited enhanced biological activity compared to their unsubstituted counterparts. The study highlighted the importance of structural modifications in optimizing biological efficacy .
Clinical Relevance
Research has indicated that compounds similar to the one discussed have potential applications in treating neurodegenerative diseases due to their AChE inhibitory properties. The ability to cross the blood-brain barrier is crucial for such applications, which is facilitated by the lipophilic nature imparted by the trifluoromethyl group .
Propiedades
IUPAC Name |
1-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N5O2S/c21-20(22,23)16-3-4-19(25-14-16)27-12-10-26(11-13-27)17-5-8-28(9-6-17)31(29,30)18-2-1-7-24-15-18/h1-4,7,14-15,17H,5-6,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYROROOANKOGAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.